molecular formula C19H16N4O2S B2607481 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034314-19-5

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2607481
CAS RN: 2034314-19-5
M. Wt: 364.42
InChI Key: MINMTRZNZWTCHO-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compound Synthesis and Transformations N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is involved in various synthesis processes, demonstrating its utility in creating novel compounds. Notable reactions include the coupling of quinoline-6-amine with furan-2-carbonyl chloride leading to complex formations and the subsequent treatment with P2S5 in anhydrous pyridine for further transformation (El’chaninov & Aleksandrov, 2017, El’chaninov & Aleksandrov, 2018). Additionally, the compound participates in the synthesis of derivatives with promising antimicrobial activities, as seen in the formation of substituted furan and pyrrole series (Hassan, 2007).

Antimicrobial and Antiprotozoal Potential This compound showcases potential in antimicrobial and antiprotozoal applications. A notable synthesis led to a dicationic compound exhibiting strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting its potential as an antiprotozoal agent (Ismail et al., 2004). Moreover, research on pyrazoline derivatives, including this compound, has shown promising antimicrobial properties, indicating its potential utility in pharmaceutical applications (Abdelhamid et al., 2019).

Chemical Structure Analysis The compound's involvement in stereochemical investigations showcases its relevance in structural chemistry. Research has focused on the synthesis of derivatives and analysis of their structures using various spectroscopic techniques, highlighting the importance of the compound in understanding and exploring stereochemical properties (Demir-Ordu et al., 2015).

Molecular Transformations The compound is instrumental in molecular transformation studies, where it is used to synthesize a variety of derivatives, showcasing its versatility in chemical reactions and potential applications in drug development and other chemical processes (El’chaninov & Aleksandrov, 2018, Stroganova et al., 2016).

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13-17(26-19(22-13)23-5-2-3-6-23)18(24)21-10-14-8-16(11-20-9-14)15-4-7-25-12-15/h2-9,11-12H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMTRZNZWTCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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